molecular formula C14H11F6N3O4 B11080385 Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate

Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate

Cat. No.: B11080385
M. Wt: 399.24 g/mol
InChI Key: IGODLDDHXSVVEX-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of ethyl carbamate with a trifluoromethylated phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with modified functional groups.

Scientific Research Applications

Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate can be compared with other trifluoromethylated compounds, such as:

    Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent in organic synthesis.

    Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: Exhibits unique optical and electrochemical properties, making it useful in materials science.

The uniqueness of this compound lies in its imidazolidinone core and the presence of multiple trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11F6N3O4

Molecular Weight

399.24 g/mol

IUPAC Name

ethyl N-[2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]carbamate

InChI

InChI=1S/C14H11F6N3O4/c1-2-27-11(26)22-12(14(18,19)20)9(24)23(10(25)21-12)8-5-3-4-7(6-8)13(15,16)17/h3-6H,2H2,1H3,(H,21,25)(H,22,26)

InChI Key

IGODLDDHXSVVEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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